N-(2,5-diethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Overview
Description
N-(2,5-diethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a phenyl group, a pyrrole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-diethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Substitution Reactions: The phenyl and pyrrole groups are introduced through electrophilic aromatic substitution reactions.
Amidation: The carboxamide group is introduced by reacting the carboxylic acid derivative of the thiophene ring with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-diethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
N-(2,5-diethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its electronic properties may be useful in the development of organic semiconductors and conductive polymers.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2,5-diethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- N-(2,5-diethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)furan-2-carboxamide
- N-(2,5-diethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)benzene-2-carboxamide
Uniqueness
N-(2,5-diethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is unique due to the combination of its structural features, which confer specific electronic and steric properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it distinct from similar compounds.
Properties
IUPAC Name |
N-(2,5-diethoxyphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-3-29-19-12-13-22(30-4-2)21(16-19)26-25(28)24-23(27-14-8-9-15-27)20(17-31-24)18-10-6-5-7-11-18/h5-17H,3-4H2,1-2H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJMPEABVVNMTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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